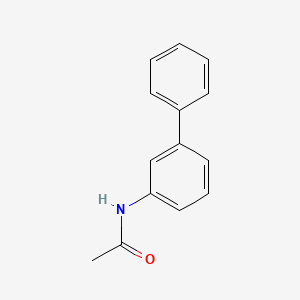

3-Acetamidobiphenyl

Description

3-Acetamidobiphenyl (3-AABP) is a substituted aromatic amine characterized by a biphenyl backbone with an acetamido (-NHCOCH₃) functional group at the 3-position. It is structurally related to carcinogenic aromatic amines such as 3-aminobiphenyl (3-ABP) but differs in the presence of the acetylated amino group. This modification significantly alters its metabolic fate and reactivity. Studies using rat liver microsomal preparations demonstrate that 3-AABP undergoes hepatic oxidation, primarily yielding 3-acetamido-6-hydroxybiphenyl as its major metabolite .

Propriétés

Numéro CAS |

2113-54-4 |

|---|---|

Formule moléculaire |

C14H13NO |

Poids moléculaire |

211.26 g/mol |

Nom IUPAC |

N-(3-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16) |

Clé InChI |

IRMSAKOLFSBQJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

SMILES canonique |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

Autres numéros CAS |

2113-54-4 |

Synonymes |

3-acetamidobiphenyl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Metabolic Differences

3-Acetamidobiphenyl vs. 3-Aminobiphenyl (3-ABP)

- Structural Contrast : The acetamido group in 3-AABP replaces the primary amine (-NH₂) in 3-ABP. This substitution reduces the compound’s basicity and alters its electronic properties, influencing metabolic pathways.

- Metabolic Pathways: 3-AABP: Predominantly hydroxylated at the 6-position to form 3-acetamido-6-hydroxybiphenyl. No significant formation of reactive intermediates (e.g., hydroxylamines or nitroso derivatives) is observed . 3-ABP: Hydroxylated at 2- and 4-positions (ortho to the amino group), with minor 6-position activity.

Table 1: Metabolic Comparison of 3-AABP and 3-ABP

| Parameter | This compound (3-AABP) | 3-Aminobiphenyl (3-ABP) |

|---|---|---|

| Major Hydroxylation Site | 6-position | 2- and 4-positions |

| Reactive Metabolites | None detected | Hydroxylamine, Nitroso, Nitro |

| Enzymatic Pathway | Cytochrome P450-mediated oxidation | Mixed enzymatic/non-enzymatic |

Implications of Structural Modifications

The acetamido group in 3-AABP sterically and electronically hinders N-hydroxylation, a critical step in the activation of carcinogenic aromatic amines. In contrast, 3-ABP’s unmodified amino group facilitates N-oxidation, leading to reactive intermediates capable of forming DNA adducts .

Reactivity and Toxicity Considerations

- However, its 6-hydroxy metabolite may undergo further phase II conjugation (e.g., glucuronidation or sulfation), influencing excretion pathways.

- 3-ABP: The generation of nitroso derivatives is associated with covalent binding to cellular macromolecules, a hallmark of carcinogenicity observed in other aromatic amines like 4-aminobiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.